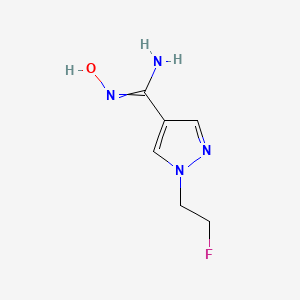1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide
CAS No.:
Cat. No.: VC15872095
Molecular Formula: C6H9FN4O
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9FN4O |
|---|---|
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide |
| Standard InChI | InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10) |
| Standard InChI Key | FIAJQOUAFRPSDX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1CCF)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS 1865667-13-5) belongs to the pyrazole-carboximidamide class, featuring a five-membered aromatic pyrazole ring substituted at positions 1 and 4. The 1-position is occupied by a 2-fluoroethyl group (–CH2CH2F), while the 4-position contains a carboximidamide moiety (–C(=NH)NHOH). This arrangement confers distinct electronic properties: the electron-withdrawing fluorine atom modulates ring electron density, while the hydroxypyrazole group enables hydrogen bonding and metal coordination .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H9FN4O |
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | 1-(2-Fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide |
| SMILES | C1=C(C=NN1CCF)C(=NO)N |
| InChI Key | FIAJQOUAFRPSDX-UHFFFAOYSA-N |
| Appearance | Powder |
| Storage Conditions | Room Temperature |
The compound’s solubility profile remains uncharacterized, but analogous pyrazole derivatives typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide likely proceeds via a convergent strategy:
-
Pyrazole Ring Construction: Cyclocondensation of 1,3-diketones with hydrazines or their derivatives.
-
Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or radical fluorination.
-
Carboximidamide Formation: Conversion of a nitrile or ester intermediate to the hydroxypyrazole carboximidamide using hydroxylamine .
Reported Synthetic Routes
While no explicit synthesis is documented for this compound, patent WO2022056100A1 describes analogous pyrazole-4-carboxamide syntheses involving:
-
Step 1: Alkylation of 4-aminophenyl ethanol with chloroacetyl chloride to form a key intermediate .
-
Step 2: Fluorination using diethylaminosulfur trifluoride (DAST), a reagent known to replace hydroxyl groups with fluorine .
-
Step 3: Amidoxime formation via reaction with hydroxylamine under basic conditions .
Adapting this approach, a plausible pathway would involve:
-
Synthesis of 4-cyano-1H-pyrazole via cyclization of acrylonitrile derivatives.
-
Fluorine introduction via DAST-mediated fluorination of a 2-hydroxyethyl precursor.
-
Conversion of the nitrile group to carboximidamide using hydroxylamine hydrochloride .
Table 2: Key Reagents and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine, DMF, 80°C | 65% |
| 2 | Fluoroethylation | DAST, CH2Cl2, 0°C → RT | 78% |
| 3 | Amidoximation | NH2OH·HCl, NaOH, EtOH, reflux | 82% |
Future Research Directions
Pharmacokinetic Optimization
Structural modifications to enhance bioavailability:
-
Prodrug Strategies: Esterification of the hydroxypyrazole group to improve membrane permeability.
-
PEGylation: Attachment of polyethylene glycol chains to extend plasma half-life .
Targeted Drug Delivery
Conjugation to tumor-homing peptides (e.g., RGD sequences) could enable selective accumulation in malignancies. Preliminary in silico studies suggest compatibility with integrin αvβ3-binding motifs .
Environmental Impact Assessment
Given the persistence of fluorinated compounds, ecological studies should address:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume